1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone
Description
This compound features a central ethanone backbone substituted with a 1,3-benzodioxol-5-yl group at position 1 and a pyrimidin-2-ylsulfanyl moiety at position 2. The pyrimidine ring is further substituted with another 1,3-benzodioxol-5-yl group at position 3.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c23-15(13-2-4-17-19(8-13)27-11-25-17)9-28-20-21-6-5-14(22-20)12-1-3-16-18(7-12)26-10-24-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDMHFRPDRUWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to summarize its biological activity, including antioxidant properties, potential anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxole moiety and a pyrimidine ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 358.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O3S |
| Molecular Weight | 358.44 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research has indicated that compounds containing the benzodioxole structure exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging assay have shown that related compounds demonstrate strong antiradical activity, suggesting that this compound may also possess similar effects due to its structural characteristics .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have demonstrated that derivatives of benzodioxole can inhibit proliferation in cancer cell lines. For example, compounds with similar moieties have been shown to interfere with the RhoA signaling pathway, which is often dysregulated in cancer . This inhibition can lead to reduced cell invasion and increased apoptosis in cancerous cells.
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of related benzodioxole compounds on melanoma cells, it was found that these compounds could selectively induce apoptosis in RhoC-overexpressing melanoma cells while sparing normal cells . This specificity highlights the potential for targeted cancer therapies utilizing compounds like this compound.
Other Pharmacological Activities
Beyond antioxidant and anticancer properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Heterocycle Impact : Replacing pyrimidine with thiazole () introduces a nitro group, increasing lipophilicity (XLogP3: 4.5). Pyrimidine analogs with trifluoromethyl groups () may enhance metabolic stability due to electron-withdrawing effects.
- Substituent Diversity: The dihydroxyphenyl analog () lacks sulfur but exhibits antioxidant properties, suggesting benzodioxol-phenolic combinations are bioactive.
Q & A
Q. What are the optimal synthetic routes and intermediates for preparing this compound?
The compound can be synthesized via a multi-step process involving the coupling of 1,3-benzodioxol-5-yl acetyl derivatives with pyrimidine-thiol intermediates. A key intermediate, 1-(1,3-benzodioxol-5-yl)ethanone, is prepared by acetylating 1,3-benzodioxole derivatives under controlled conditions. Recrystallization from polar aprotic solvents like DMF is critical for purification, as demonstrated in related benzodioxol-ethanone syntheses . Reaction optimization should focus on stoichiometric ratios of sulfanyl pyrimidine precursors and temperature control (e.g., 60–80°C) to minimize side reactions.
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?
- NMR : Analyze aromatic proton signals in the 1,3-benzodioxol-5-yl group (δ 6.7–7.1 ppm) and pyrimidine protons (δ 8.2–8.5 ppm). The sulfanyl group (S–CH2) appears as a singlet near δ 4.3–4.5 ppm.
- IR : Confirm the ketone (C=O stretch at ~1680–1700 cm⁻¹) and benzodioxole ether linkages (C–O–C at ~1240–1280 cm⁻¹). Discrepancies in peak positions may indicate incomplete coupling or oxidation byproducts.
Q. What purification strategies enhance compound purity for crystallographic studies?
Gradient recrystallization using DMF/ethanol mixtures (1:3 ratio) effectively removes unreacted precursors. Column chromatography with silica gel (hexane/ethyl acetate eluent) separates polar impurities. Purity >95% is essential for reliable single-crystal X-ray diffraction (SCXRD) analysis .
Q. How should researchers design stability studies for this compound under varying conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25–300°C.
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Solvent Compatibility : Test solubility in DMSO, methanol, and acetonitrile to identify optimal storage conditions.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
SCXRD analysis reveals planar benzodioxol-pyrimidine linkages and non-covalent interactions. For example, weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice. Software like SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against theoretical models . Discrepancies between experimental and calculated data may indicate dynamic disorder or solvent inclusion.
Q. What experimental approaches address contradictions in spectroscopic vs. crystallographic data?
- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the sulfanyl group).
- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with SCXRD results to identify solvent or packing effects .
- Powder XRD : Verify bulk crystallinity if single-crystal data is unavailable.
Q. How can researchers evaluate the environmental fate of this compound using experimental design principles?
Adopt a tiered approach:
- Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–8.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS to track transformation products.
- Phase 3 (Modeling) : Apply QSAR models to predict bioaccumulation and ecotoxicity .
Q. What advanced techniques characterize the sulfanyl group’s reactivity in further derivatization?
- Thiol-Disulfide Exchange : React with Ellman’s reagent (DTNB) to quantify free –SH groups.
- Cross-Coupling Reactions : Use Pd catalysts for Suzuki-Miyaura coupling with aryl boronic acids. Monitor reaction progress via in situ Raman spectroscopy .
Q. How do intermolecular forces influence crystal packing and material properties?
SCXRD analysis of analogous compounds shows that C–H···O hydrogen bonds propagate molecular chains along specific crystallographic axes (e.g., [011]), while π-π interactions between benzodioxol rings enhance thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12–15% from π-π contacts) .
Q. What validation protocols ensure structural accuracy in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
